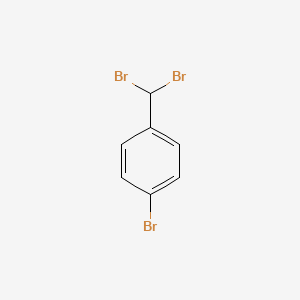

1-Bromo-4-(dibromomethyl)benzene

Descripción general

Descripción

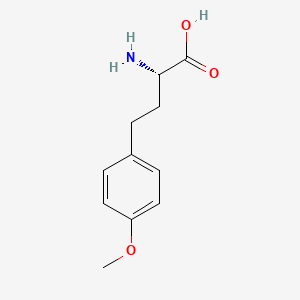

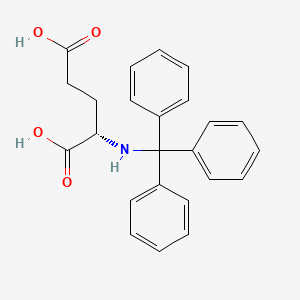

“1-Bromo-4-(dibromomethyl)benzene” is a chemical compound with the molecular formula C7H5Br31. It has an average mass of 328.827 Da and a monoisotopic mass of 325.794128 Da1.

Synthesis Analysis

The synthesis of “1-Bromo-4-(dibromomethyl)benzene” and similar compounds often involves electrophilic aromatic substitution reactions2. For instance, bromination of o-xylene can yield a similar compound, 1,2-Dibromo-4,5-dimethylbenzene3. However, the exact synthesis process for “1-Bromo-4-(dibromomethyl)benzene” is not explicitly mentioned in the search results.

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(dibromomethyl)benzene” consists of a benzene ring with a bromo group and a dibromomethyl group attached1. The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name.

Chemical Reactions Analysis

The specific chemical reactions involving “1-Bromo-4-(dibromomethyl)benzene” are not detailed in the search results. However, brominated compounds like this often participate in electrophilic aromatic substitution reactions4.

Physical And Chemical Properties Analysis

“1-Bromo-4-(dibromomethyl)benzene” has a density of 2.2±0.1 g/cm³, a boiling point of 304.0±27.0 °C at 760 mmHg, and a flash point of 135.2±18.5 °C1. It has no H-bond acceptors or donors, and one freely rotating bond1.

Aplicaciones Científicas De Investigación

Crystal Structure and Molecular Packing

1-Bromo-4-(dibromomethyl)benzene and its derivatives have been studied for their crystal structures and molecular packing patterns. Research by Kuś et al. (2023) and Jones et al. (2012) focused on the structural analysis of various bromo and bromomethyl-substituted benzenes and naphthalenes. These studies revealed that Br...Br contacts and C-H...Br hydrogen bonds play a crucial role in the crystal packing of these compounds, with Br...Br contacts being particularly significant in determining the packing patterns in crystals. Such insights are vital for understanding the material properties and potential applications of these compounds in crystal engineering and design (Kuś, Jones, Kusz, & Książek, 2023) (Jones, Kuś, & Dix, 2012).

Synthesis and Electochemical Properties

Fink et al. (1997) synthesized new compounds using palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-(dibromomethyl)benzene derivatives. These compounds exhibited reversible oxidations, indicating potential applications in electrochemistry and materials science. The study's focus on the synthesis and characterization of these compounds opens avenues for their use in advanced material development (Fink, Long, Martin, Opromolla, White, Williams, & Zanello, 1997).

Fluorescence Properties

Zuo-qi (2015) explored the fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene, synthesized from 1-bromo-4-bromomethyl-benzene. This research highlighted the compound's photoluminescence properties in both solution and solid states, revealing its potential in applications like organic light-emitting diodes (OLEDs) and sensors (Zuo-qi, 2015).

Organometallic Synthesis

Porwisiak and Schlosser (1996) investigated 1-Bromo-3,5-bis(trifluoromethyl)benzene, a derivative of 1-Bromo-4-(dibromomethyl)benzene, for its use in organometallic synthesis. Their study demonstrated the compound's versatility as a starting material for synthesizing various organometallic intermediates, highlighting its importance in synthetic chemistry (Porwisiak & Schlosser, 1996).

Polymer Synthesis

Research by Cianga, Hepuzer, and Yagcı (2002) utilized 1,4-Dibromo-2,5-bis(bromomethyl)benzene, arelated compound, as a bifunctional initiator in the synthesis of poly(p-phenylene) graft copolymers. This study is crucial for the development of new polymeric materials with potential applications in various fields such as electronics, coatings, and advanced composites. Their findings contribute to the understanding of polymer synthesis techniques and the resulting material properties (Cianga, Hepuzer, & Yagcı, 2002).

Self-Assembly Studies

Li et al. (2012) conducted a study on the self-assembly of bromobenzene derivatives on graphite surfaces. Their research provides insights into the molecular arrangements and intermolecular interactions of these compounds, which are critical for applications in nanotechnology and surface science. Understanding these self-assembly processes is essential for designing materials with specific properties and functions (Li, Miao, Liu, Li, Xu, & Deng, 2012).

Safety And Hazards

Direcciones Futuras

The search results do not provide specific future directions for “1-Bromo-4-(dibromomethyl)benzene”. However, brominated aromatic compounds are often used in the synthesis of other complex molecules, suggesting potential applications in organic synthesis and the development of new materials6.

Propiedades

IUPAC Name |

1-bromo-4-(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLAXDZKOAPBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499612 | |

| Record name | 1-Bromo-4-(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(dibromomethyl)benzene | |

CAS RN |

62247-77-2 | |

| Record name | 1-Bromo-4-(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)

![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate](/img/structure/B1611465.png)

![4h-Pyrrolo[3,2-d]pyrimidin-4-one,2-amino-3,5-dihydro-3-[(phenylmethoxy)methyl]-](/img/structure/B1611468.png)